2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[d][1,3]dioxol ring system, an amino group, and an ethanol moiety. Its distinct configuration makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol typically involves multiple steps. One common synthetic route includes the regioselective ring-opening reaction of isosorbide with Me3SiI in the presence of acetone, followed by intramolecular nucleophilic substitution to form the corresponding epoxide. The final step involves the formation of the desired compound through nucleophilic substitution with an appropriate amine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols and acids.
Scientific Research Applications
2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group and the ethanol moiety play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol stands out due to its unique structural features. Similar compounds include:
- 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
- 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
These compounds share similar ring systems and functional groups but differ in their specific configurations and substituents, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[[(3aS,4R,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7-,8-,9+/m1/s1 |
InChI Key |
WNYYMPICYAOQAE-BGZDPUMWSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](C[C@H]([C@@H]2O1)OCCO)N)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.